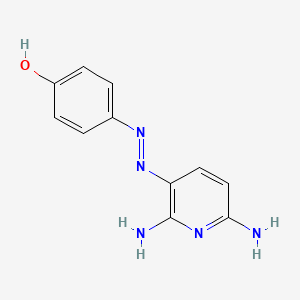
Phenol, 4-((2,6-diamino-3-pyridinyl)azo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PHENOL,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]- is a complex organic compound characterized by the presence of a phenol group and a diazenyl linkage to a pyridine ring substituted with amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PHENOL,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]- typically involves the diazotization of 2,6-diaminopyridine followed by coupling with phenol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate and the successful formation of the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
PHENOL,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinone derivatives under specific conditions.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The amino groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Applications De Recherche Scientifique
PHENOL,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of PHENOL,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]- involves its interaction with specific molecular targets and pathways. The diazenyl linkage and amino groups allow it to form stable complexes with various biomolecules, potentially inhibiting or modifying their functions. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- PHENOL,4-[2-(2-AMINO-3-PYRIDINYL)DIAZENYL]-
- PHENOL,4-[2-(2,6-DIAMINO-4-PYRIDINYL)DIAZENYL]-
Uniqueness
PHENOL,4-[2-(2,6-DIAMINO-3-PYRIDINYL)DIAZENYL]- is unique due to the specific positioning of the amino groups on the pyridine ring, which influences its chemical reactivity and interaction with other molecules. This structural uniqueness can result in distinct biological and chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
64000-76-6 |
|---|---|
Formule moléculaire |
C11H11N5O |
Poids moléculaire |
229.24 g/mol |
Nom IUPAC |
4-[(2,6-diaminopyridin-3-yl)diazenyl]phenol |
InChI |
InChI=1S/C11H11N5O/c12-10-6-5-9(11(13)14-10)16-15-7-1-3-8(17)4-2-7/h1-6,17H,(H4,12,13,14) |
Clé InChI |
WVPIAVNLNVZYDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(N=C(C=C2)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


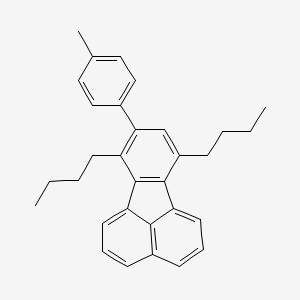
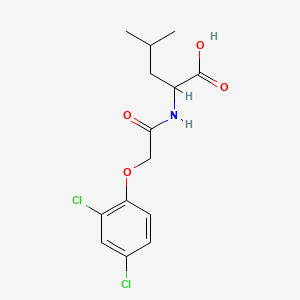
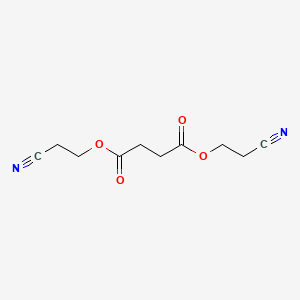


![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide](/img/structure/B14001779.png)

![4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one](/img/structure/B14001791.png)
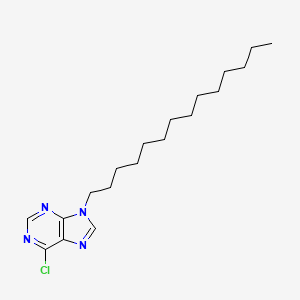
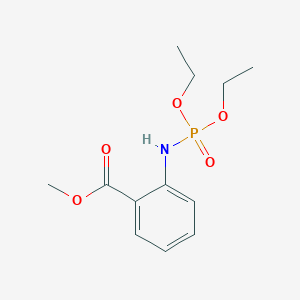
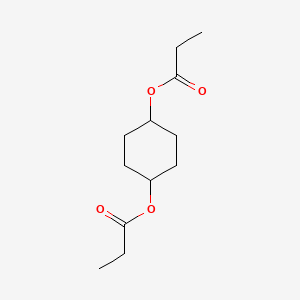
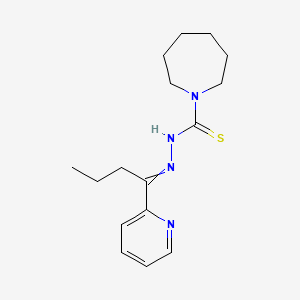
![Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B14001810.png)
![3-(4-Chloro-1-methylpyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14001814.png)
